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Compound of Interest

Compound Name: (Rac)-3-Hydroxyphenylglycine

Cat. No.: B1662544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(Rac)-3-Hydroxyphenylglycine, a molecule of significant interest in pharmaceutical research.

Due to the limited availability of experimental spectra for the 3-hydroxy isomer, this document

presents data for the structurally analogous compound, (Rac)-4-Hydroxyphenylglycine. The

spectroscopic behaviors of these isomers are expected to be broadly similar, with predictable

variations arising from the differing substitution patterns on the phenyl ring. The methodologies

detailed herein are directly applicable to the analysis of (Rac)-3-Hydroxyphenylglycine.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (Rac)-4-

Hydroxyphenylglycine. These values serve as a reference point for the characterization of the

3-hydroxy isomer.

Table 1: ¹H NMR Spectral Data of 4-Hydroxyphenylglycine
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.2-7.4 d 2H, Aromatic (ortho to CH)

~6.7-6.9 d 2H, Aromatic (ortho to OH)

~5.1 s 1H, α-CH

~3.5 br s 3H, -NH₃⁺, -OH

Note: Spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts can vary depending

on the solvent and pH.

Table 2: ¹³C NMR Spectral Data of 4-Hydroxyphenylglycine

Chemical Shift (δ) ppm Assignment

~170-175 C=O (Carboxyl)

~155-160 C-OH (Aromatic)

~128-132 CH (Aromatic, ortho to CH)

~125-128 C (Aromatic, ipso to CH)

~115-120 CH (Aromatic, ortho to OH)

~55-60 α-CH

Note: These are approximate chemical shift ranges. Actual values depend on the solvent and

experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data of 4-Hydroxyphenylglycine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad

O-H (Carboxylic acid &

Phenol), N-H (Amine)

stretching

~3000 Medium C-H (Aromatic) stretching

~1650 Strong
C=O (Carboxylic acid)

stretching

~1600, ~1500 Medium-Strong C=C (Aromatic) stretching

~1200-1300 Medium C-O (Phenol) stretching

~830 Strong
C-H (Aromatic) out-of-plane

bending (para-substituted)

Note: For (Rac)-3-Hydroxyphenylglycine, the out-of-plane bending region would show a

different pattern characteristic of meta-substitution.

Table 4: Mass Spectrometry (MS) Data for 3-Hydroxyphenylglycine

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

ESI+ 168.0655 [M+H]⁺

ESI+ 190.0474 [M+Na]⁺

ESI- 166.0509 [M-H]⁻

Note: These are the expected exact masses for the protonated, sodiated, and deprotonated

molecular ions of (Rac)-3-Hydroxyphenylglycine (C₈H₉NO₃).

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below. These

protocols are designed to yield high-quality, reproducible results for solid amino acid samples.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the solid (Rac)-3-Hydroxyphenylglycine.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)

in an NMR tube.

If using D₂O, the addition of a small amount of DCl or NaOD can be used to adjust the pH

and improve the resolution of certain peaks.

For solid-state NMR, the powdered sample is packed into a zirconia rotor.

Instrument Parameters (Solution-State):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans for good signal-to-noise.

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

moisture.

In an agate mortar and pestle, grind 1-2 mg of the solid (Rac)-3-Hydroxyphenylglycine
to a very fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly

mix with the sample.

Transfer the mixture to a pellet die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.[1][2][3]

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:
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The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Prepare a stock solution of (Rac)-3-Hydroxyphenylglycine in a suitable solvent (e.g., a

mixture of water and methanol or acetonitrile) at a concentration of approximately 1

mg/mL.[4]

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the

same solvent system.[4]

The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in

protonation for positive ion mode analysis.[4][5]

Instrument Parameters:

Ionization Source: Electrospray Ionization (ESI).

Polarity: Positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻

ions, respectively.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap is recommended for accurate mass measurements.

Scan Range: A typical scan range would be m/z 50-500.

Data Analysis:
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Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Compare the measured accurate mass to the calculated theoretical mass to confirm the

elemental composition.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (Rac)-3-Hydroxyphenylglycine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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